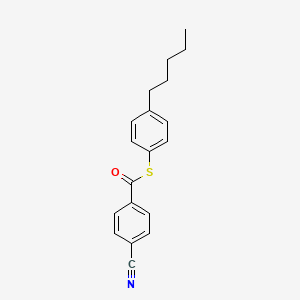
S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a pentyl group attached to a phenyl ring, a cyanobenzene moiety, and a carbothioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate typically involves the following steps:
Formation of 4-Pentylphenylthiol: This can be achieved by reacting 4-pentylphenyl bromide with thiourea in the presence of a base such as sodium hydroxide.
Formation of 4-Cyanobenzoyl Chloride: This involves the reaction of 4-cyanobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-pentylphenylthiol with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanobenzene moiety, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanobenzene moiety may also interact with cellular receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
4-Pentylphenylthiol: Shares the pentylphenyl moiety but lacks the cyanobenzene and carbothioate groups.
4-Cyanobenzoyl Chloride: Contains the cyanobenzene moiety but lacks the pentylphenyl and carbothioate groups.
S-(4-Methylphenyl) 4-cyanobenzene-1-carbothioate: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness: S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pentylphenyl and cyanobenzene moieties, along with the carbothioate group, makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
64409-06-9 |
|---|---|
Molekularformel |
C19H19NOS |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
S-(4-pentylphenyl) 4-cyanobenzenecarbothioate |
InChI |
InChI=1S/C19H19NOS/c1-2-3-4-5-15-8-12-18(13-9-15)22-19(21)17-10-6-16(14-20)7-11-17/h6-13H,2-5H2,1H3 |
InChI-Schlüssel |
NSACAIGEIFWQCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



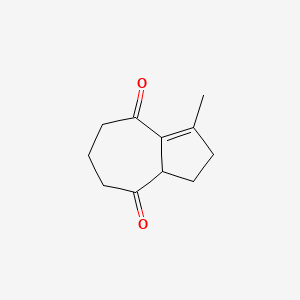

methyl}diazenyl]aniline](/img/structure/B14507597.png)
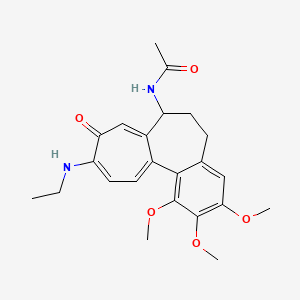
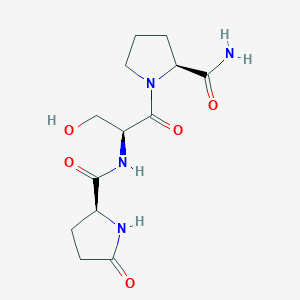
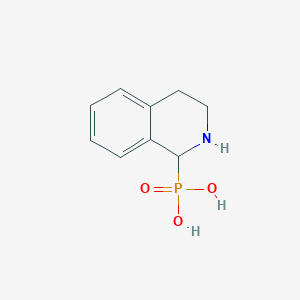
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

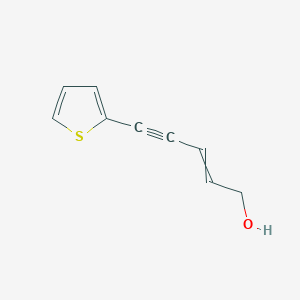
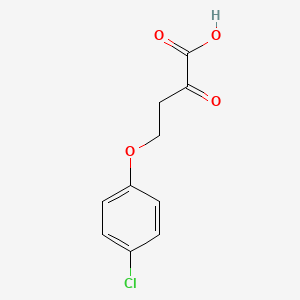
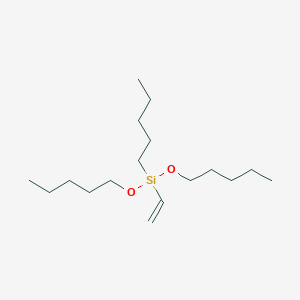
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)

